molecular formula C22H19ClN4O B15024592 6-(4-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B15024592
M. Wt: 390.9 g/mol
InChI Key: OSHXQSBOVXMEIY-UHFFFAOYSA-N
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Description

Its structure features a triazolo[5,1-b]quinazolin-8-one core substituted at positions 6 and 9 with a 4-chlorophenyl and 4-methylphenyl group, respectively.

Properties

Molecular Formula

C22H19ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H19ClN4O/c1-13-2-4-15(5-3-13)21-20-18(26-22-24-12-25-27(21)22)10-16(11-19(20)28)14-6-8-17(23)9-7-14/h2-9,12,16,21H,10-11H2,1H3,(H,24,25,26)

InChI Key

OSHXQSBOVXMEIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=NC=NN25

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The chlorophenyl and methylphenyl groups are then introduced via substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

6-(4-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents at positions 6 and 9, as well as ring modifications. These variations significantly impact physicochemical properties and bioactivity:

Compound Name Substituents (Position 6/9) Core Structure Key Structural Differences Reference
Target Compound 4-chlorophenyl / 4-methylphenyl Triazoloquinazolinone - -
9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one 4-chlorophenyl / H Tetrazoloquinazolinone Tetrazolo ring instead of triazolo
6-(4-Methoxyphenyl)-9-phenyl-triazoloquinazolinone 4-methoxyphenyl / phenyl Triazoloquinazolinone Methoxy (electron-donating) vs. chloro/methyl
9-(4-Hydroxyphenyl)-triazoloquinazolinone H / 4-hydroxyphenyl Triazoloquinazolinone Hydroxyl group (polar) at position 9
9-(2-Chlorophenyl)-6,6-dimethyl-triazoloquinazolinone 2-chlorophenyl / dimethyl Triazoloquinazolinone Chloro at ortho position; dimethyl at 6

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance lipophilicity, while electron-donating groups (e.g., 4-methoxyphenyl) increase solubility .

Key Observations :

  • The NGPU catalyst () offers superior efficiency compared to traditional acids like p-TSA (), though the target compound’s synthesis method remains unspecified .
Physicochemical Properties

Lipophilicity (logP) and polarity are critical for drug-likeness:

Compound Name Molecular Weight logP Polar Surface Area (Ų) Melting Point (°C) Reference
9-(2-Chlorophenyl)-6,6-dimethyl-triazoloquinazolinone 328.8 3.34 51.6 Not reported
9-(4-Hydroxyphenyl)-triazoloquinazolinone Not reported ~1.5* >60 (due to -OH) 230–231
6-(4-Methoxyphenyl)-9-phenyl-triazoloquinazolinone Not reported ~2.5* ~50 Not reported

Key Observations :

  • The 4-hydroxyphenyl analog () has a higher melting point (230–231°C) due to hydrogen bonding .
  • Chlorine and methyl groups () increase logP, suggesting better membrane permeability but lower solubility .
Pharmacological Activities
  • Antimicrobial Activity: Triazoloquinazolinones with pyridinyl substituents () show promise against bacterial strains .
  • Receptor Agonism : Hydroxyphenyl derivatives () act as selective RXFP4 agonists, relevant for metabolic disorders .
  • Structure-Activity Relationship (SAR) : Chloro substituents enhance target affinity in receptor-binding assays, while methyl groups improve metabolic stability .

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